REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.[N:13]1([C:18]2[C:19]([N:24]3[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]3)=[N:20][CH:21]=[CH:22][CH:23]=2)[CH2:17][CH2:16][CH2:15][CH2:14]1.C(N=C=NCCCN(C)C)C>>[CH2:15]1[CH2:14][N:13]([C:18]2[CH:23]=[CH:22][CH:21]=[N:20][C:19]=2[N:24]2[CH2:25][CH2:26][N:27]([C:10]([C:2]3[NH:1][C:9]4[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=4)[CH:3]=3)=[O:12])[CH2:28][CH2:29]2)[CH2:17][CH2:16]1
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Name
|
|
Quantity
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0.12 g
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Type
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reactant
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Smiles
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N1C(=CC2=CC=CC=C12)C(=O)O
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Name
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1-[3-(1-pyrrolidinyl)-2pyridinyl]piperazine
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Quantity
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0.17 g
|
Type
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reactant
|
Smiles
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N1(CCCC1)C=1C(=NC=CC1)N1CCNCC1
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Name
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|
Quantity
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0.17 g
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Type
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reactant
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Smiles
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C(C)N=C=NCCCN(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C1CCN(C1)C2=C(N=CC=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |